1-(3-Carboxy-4-methoxybenzyl)-1,3,5,7-tetraazaadamantan-1-ium chloride
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Overview
Description
1-(3-Carboxy-4-methoxybenzyl)-1,3,5,7-tetraazaadamantan-1-ium chloride is a complex organic compound characterized by its unique structure, which includes a benzyl group substituted with carboxy and methoxy groups, and a tetraazaadamantane core
Preparation Methods
The synthesis of 1-(3-Carboxy-4-methoxybenzyl)-1,3,5,7-tetraazaadamantan-1-ium chloride typically involves multiple steps. One common method includes the reaction of 3-carboxy-4-methoxybenzyl chloride with 1,3,5,7-tetraazaadamantane under specific conditions. The reaction is often catalyzed by ceric ammonium nitrate (CAN) and conducted under microwave irradiation to enhance yield and reduce reaction time . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
1-(3-Carboxy-4-methoxybenzyl)-1,3,5,7-tetraazaadamantan-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The benzyl group allows for electrophilic and nucleophilic substitution reactions, where common reagents include halogens, nitrating agents, and sulfonating agents.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Scientific Research Applications
1-(3-Carboxy-4-methoxybenzyl)-1,3,5,7-tetraazaadamantan-1-ium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of advanced materials, including catalysts and nanomaterials.
Mechanism of Action
The mechanism of action of 1-(3-Carboxy-4-methoxybenzyl)-1,3,5,7-tetraazaadamantan-1-ium chloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation.
Comparison with Similar Compounds
1-(3-Carboxy-4-methoxybenzyl)-1,3,5,7-tetraazaadamantan-1-ium chloride can be compared with similar compounds such as:
4-Hydroxybenzyl alcohol: Known for its antioxidant properties and used in drug delivery systems.
4-Hydroxy-4-biphenylcarboxylic acid: Utilized in diagnostic assays and manufacturing.
4-Methoxybenzaldehyde: Employed in the synthesis of various organic compounds and as a fragrance ingredient.
The uniqueness of this compound lies in its tetraazaadamantane core, which imparts distinct chemical and biological properties, making it a valuable compound for diverse research applications.
Properties
IUPAC Name |
2-methoxy-5-(3,5,7-triaza-1-azoniatricyclo[3.3.1.13,7]decan-1-ylmethyl)benzoic acid;chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3.ClH/c1-22-14-3-2-12(4-13(14)15(20)21)5-19-9-16-6-17(10-19)8-18(7-16)11-19;/h2-4H,5-11H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDHRNFVBYFLIT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C[N+]23CN4CN(C2)CN(C4)C3)C(=O)O.[Cl-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.80 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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